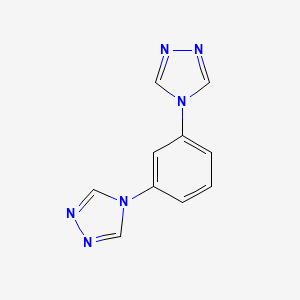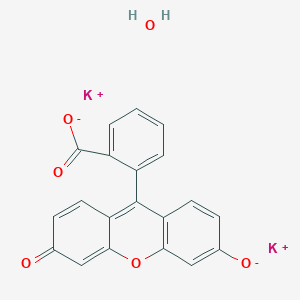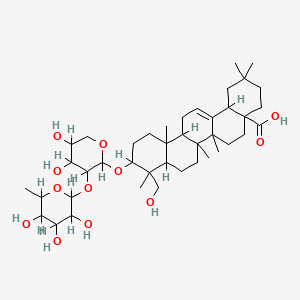
1,3-Di(4H-1,2,4-triazol-4-yl)benzene
Descripción general
Descripción
1,3-Di(4H-1,2,4-triazol-4-yl)benzene: is an organic compound that features a benzene ring substituted with two 4H-1,2,4-triazol-4-yl groups at the 1 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Di(4H-1,2,4-triazol-4-yl)benzene can be synthesized through a hydrothermal method. A typical procedure involves mixing cobalt(II) chloride hexahydrate, 1,3-di(1,2,4-triazole-4-yl)benzene, sodium thiocyanate, and water in a Teflon-lined stainless steel vessel. The mixture is then heated at 100°C for three days .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the hydrothermal synthesis method mentioned above can be scaled up for larger production. This method is advantageous due to its relatively simple setup and the ability to produce high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Di(4H-1,2,4-triazol-4-yl)benzene can undergo various chemical reactions, including coordination with metal ions to form coordination polymers. These reactions often involve the triazole rings acting as ligands, coordinating with metal centers.
Common Reagents and Conditions:
Coordination Reactions: Typically involve metal salts such as zinc(II) or cadmium(II) salts in the presence of the triazole ligand under hydrothermal conditions.
Oxidation and Reduction:
Major Products:
Aplicaciones Científicas De Investigación
1,3-Di(4H-1,2,4-triazol-4-yl)benzene has several scientific research applications:
Coordination Chemistry:
Materials Science: The coordination polymers formed with this compound exhibit unique luminescent properties, making them of interest for the development of new luminescent materials.
Biological Applications: While specific biological applications are not extensively documented, triazole-containing compounds are generally of interest in medicinal chemistry for their potential biological activities.
Mecanismo De Acción
The mechanism of action of 1,3-Di(4H-1,2,4-triazol-4-yl)benzene primarily involves its ability to act as a ligand in coordination chemistry. The triazole rings can coordinate with metal ions, forming stable complexes. These complexes can exhibit various properties depending on the metal ions involved and the specific coordination environment .
Comparación Con Compuestos Similares
1,4-Di(4H-1,2,4-triazol-4-yl)benzene: Similar to 1,3-Di(4H-1,2,4-triazol-4-yl)benzene but with the triazole groups at the 1 and 4 positions on the benzene ring.
1,3-Bis(1,2,4-triazol-4-yl)benzene: Another name for this compound.
Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which influences its coordination behavior and the properties of the resulting coordination polymers. The meta-substitution pattern (1,3-positions) leads to different structural and electronic properties compared to para-substitution (1,4-positions) .
Propiedades
IUPAC Name |
4-[3-(1,2,4-triazol-4-yl)phenyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6/c1-2-9(15-5-11-12-6-15)4-10(3-1)16-7-13-14-8-16/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMMGTLUNJNHFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=C2)N3C=NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[Amino-[(3-phenylphenyl)methylsulfanyl]methylidene]azanium;bromide](/img/structure/B8034751.png)







![7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-{[(2-carboxy-2-propanyl)oxy]imino}acetyl]amino}-8-oxo-3-(1-pyridiniumylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate](/img/structure/B8034815.png)

![3-(1-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2,5-dioxoimidazolidin-4-yl)propanoic acid](/img/structure/B8034841.png)
![3-[2,5-dioxo-1-(1-phenylethyl)-4-imidazolidinyl]propanoic acid](/img/structure/B8034843.png)
